trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane
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Overview
Description
2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is an organotin compound that features a stannane (tin) atom bonded to a sulfonyl group and a tert-butylbenzene moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an organotin reagent. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The stannane moiety can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane involves the interaction of the sulfonyl and stannane groups with various molecular targets. In coupling reactions, the stannane group participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylbenzenesulfonyl Chloride: A sulfonyl chloride derivative used in the synthesis of sulfonamides and other sulfonyl compounds.
Uniqueness
2-(4-tert-Butylbenzene-1-sulfonyl)ethylstannane is unique due to the presence of both a sulfonyl group and a stannane moiety, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. The combination of these functional groups allows for versatile applications in various chemical reactions and industrial processes.
Properties
CAS No. |
60522-34-1 |
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Molecular Formula |
C15H26O2SSn |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)sulfonylethyl-trimethylstannane |
InChI |
InChI=1S/C12H17O2S.3CH3.Sn/c1-5-15(13,14)11-8-6-10(7-9-11)12(2,3)4;;;;/h6-9H,1,5H2,2-4H3;3*1H3; |
InChI Key |
MRNMLVBRNCWFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC[Sn](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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